Lipophilicity Enhancement: 2.2-fold Higher XLogP3-AA vs. 5-Phenyl Analog
5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine exhibits a computed XLogP3-AA of 3.7, which is 2.2-fold higher than the 1.7 value for the 5-phenyl-1,3,4-thiadiazol-2-amine analog [1][2]. This significant increase in lipophilicity is directly attributable to the extended biphenyl moiety and methyl substitution, which reduces aqueous solubility and enhances partitioning into lipid bilayers [3].
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine (XLogP3-AA = 1.7) |
| Quantified Difference | 2.2-fold increase |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Enhanced lipophilicity increases the compound's potential for passive membrane diffusion, a critical factor for intracellular target engagement in cell-based assays and in vivo models, making it a more suitable scaffold for CNS or intracellular target drug discovery programs.
- [1] PubChem. 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1255574-36-7#section=Computed-Properties View Source
- [2] PubChem. 5-Phenyl-1,3,4-thiadiazol-2-amine. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/521903#section=Computed-Properties View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
